![molecular formula C10H5BrN6S3 B4511336 3-(5-bromo-2-thienyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4511336.png)
3-(5-bromo-2-thienyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Synthesis Analysis
The synthesis of triazolo[3,4-b][1,3,4]thiadiazole derivatives typically involves multi-step reactions starting from specific precursors such as 5-nitro-2-furoic acid, followed by reactions with various reagents including heteroaromatic aldehydes, alkyl/aryl isothiocyanates, and phenacyl bromides to yield the desired fused 1,2,4-triazoles (Badr & Barwa, 2011). Microwave-assisted synthesis is another method employed to achieve these compounds efficiently, highlighting the versatility of synthesis techniques in accessing this class of compounds (Gomha & Riyadh, 2011).
Molecular Structure Analysis
The crystal structure of derivatives within this chemical family often features complex molecular arrangements. For example, certain derivatives crystallize in the triclinic space group, with detailed analysis available through techniques like X-ray crystallography, NMR, MS, and IR (Dong et al., 2002). These studies provide insights into the molecular geometry, intermolecular interactions, and the overall stability of the compound.
Chemical Reactions and Properties
Triazolo[3,4-b][1,3,4]thiadiazoles undergo various chemical reactions, contributing to their chemical diversity and utility in different applications. For instance, the condensation reactions with different reagents lead to a wide range of derivatives, each possessing unique properties and potential applications. The reactivity of these compounds is often influenced by the presence of the triazole and thiadiazole rings, which can participate in various chemical transformations (Mohan, 2003).
properties
IUPAC Name |
3-(5-bromothiophen-2-yl)-6-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN6S3/c1-4-7(20-16-12-4)9-15-17-8(13-14-10(17)19-9)5-2-3-6(11)18-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPGWGXZPSKOSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C2=NN3C(=NN=C3S2)C4=CC=C(S4)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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